molecular formula C11H12F4N2O2 B2713086 6-Fluoro-N-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-YL)pyridine-3-carboxamide CAS No. 1436119-59-3

6-Fluoro-N-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-YL)pyridine-3-carboxamide

Cat. No.: B2713086
CAS No.: 1436119-59-3
M. Wt: 280.223
InChI Key: IQHUIHRNMSPRTN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a fluorine-containing reagent reacts with a pyridine derivative . The reaction conditions often include the use of bases such as potassium carbonate or sodium hydride in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The use of continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-N-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-YL)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-Fluoro-N-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-YL)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-N-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-YL)pyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

IUPAC Name

6-fluoro-N-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F4N2O2/c1-10(6-19-2,11(13,14)15)17-9(18)7-3-4-8(12)16-5-7/h3-5H,6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHUIHRNMSPRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C(F)(F)F)NC(=O)C1=CN=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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